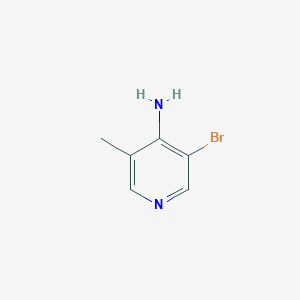
3-Bromo-5-methylpyridin-4-amine
説明
The compound 3-Bromo-5-methylpyridin-4-amine is a brominated pyridine derivative, which is a class of compounds that are often studied for their potential applications in pharmaceuticals and materials science. While the provided papers do not directly discuss 3-Bromo-5-methylpyridin-4-amine, they do provide insights into the chemistry of related bromopyridines and their reactions, which can be extrapolated to understand the properties and reactivity of 3-Bromo-5-methylpyridin-4-amine.
Synthesis Analysis
The synthesis of bromopyridine derivatives often involves regioselective halogenation and amination reactions. For instance, the paper titled "Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia" discusses the regioselective displacement of chlorine by ammonia to form a bromopyrimidin-amine compound. Although this is not the same compound as 3-Bromo-5-methylpyridin-4-amine, the principles of regioselectivity and halogen displacement are relevant to its synthesis.
Molecular Structure Analysis
The molecular structure of bromopyridine derivatives can be determined using techniques such as X-ray crystallography. For example, the paper describes the crystalline structure of a related compound, which crystallizes in the monoclinic system. The presence of intramolecular hydrogen bonding is also noted, which could be a feature in the structure of 3-Bromo-5-methylpyridin-4-amine as well.
Chemical Reactions Analysis
Bromopyridines are reactive intermediates that can undergo various chemical reactions. The paper titled "Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine" describes the selective functionalization of a bromopyridine, which is relevant to understanding how 3-Bromo-5-methylpyridin-4-amine might react under different conditions. The paper also discusses the amination of dibromopyridines, which could provide insights into the reactivity of the amino group in 3-Bromo-5-methylpyridin-4-amine.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromopyridine derivatives can be inferred from their molecular structure and the nature of their substituents. For example, the presence of a bromine atom can significantly affect the compound's density, boiling point, and reactivity. The paper discusses the crystal structure and preliminary biological tests of a Schiff base compound, which suggests that the presence of a bromine atom and an amino group can confer antibacterial properties, which might also be true for 3-Bromo-5-methylpyridin-4-amine.
科学的研究の応用
Synthesis and Characterization
Efficient Synthesis of Novel Pyridine-Based Derivatives A study demonstrated the synthesis of novel pyridine derivatives using a palladium-catalyzed Suzuki cross-coupling reaction with 5-bromo-2-methylpyridin-3-amine, revealing the potential of these compounds as chiral dopants for liquid crystals and showcasing their biological activities including anti-thrombolytic, biofilm inhibition, and hemolytic activities. The compound 4b, in particular, exhibited significant anti-thrombolytic activity, suggesting its potential in medical applications (Ahmad et al., 2017).
Functionalization of Pyridazin-3(2H)-one Ring Another study focused on the aminocarbonylation of 5-iodo- and 4,5-dibromo-2-methylpyridazin-3(2H)-ones, revealing unexpected reactivity and providing insights into the mechanistic details of aminocarbonylation and amination product formations (Takács et al., 2012).
Role in Medicinal Chemistry
Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis In medicinal chemistry, 4-methylpyridin-2-amine was utilized to obtain a Schiff base, which upon coupling with aryl/het-aryl boronic acids under Suzuki coupling reaction conditions, yielded products with hydrolysis of the imine linkages. Density functional theory (DFT) calculations supported the experiment and provided insights into the transition metal-catalyzed hydrolysis of imines, indicating its importance in understanding reaction mechanisms (Ahmad et al., 2019).
Chemical Interactions and Molecular Structure
Synthesis of Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate The synthesis of ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate from the reaction of 6-methylpyridin-2-amine and ethyl 3-bromo-2-oxopropionate was documented, emphasizing the planarity of the molecular structure and the presence of intermolecular hydrogen bonds in the crystal structure, providing valuable insights into molecular interactions (Yao et al., 2010).
Safety And Hazards
3-Bromo-5-methylpyridin-4-amine is associated with several safety hazards. It has been classified under GHS07 and carries the signal word 'Warning’ . The hazard statements associated with this compound include H302, H315, H320, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
3-bromo-5-methylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-2-9-3-5(7)6(4)8/h2-3H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAFGBUKLIFASX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90540243 | |
| Record name | 3-Bromo-5-methylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90540243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-methylpyridin-4-amine | |
CAS RN |
97944-43-9 | |
| Record name | 3-Bromo-5-methyl-4-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97944-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-methylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90540243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-methylpyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














amine](/img/structure/B1282661.png)

